molecular formula C19H21N3O7 B1682263 Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate

Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate

Cat. No.: B1682263
M. Wt: 403.4 g/mol
InChI Key: GUFKDOZSNUQIAS-UHFFFAOYSA-N
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Description

VU0090157 is a synthetic organic compound known for its role as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications in treating neurological disorders such as schizophrenia and Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0090157 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of VU0090157 follows standardized protocols to ensure high purity and yield. This involves large-scale synthesis using optimized reaction conditions, followed by purification processes such as crystallization and chromatography. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

VU0090157 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

VU0090157 has a wide range of scientific research applications, including:

Mechanism of Action

VU0090157 exerts its effects by binding to the allosteric site of the M1 muscarinic acetylcholine receptor. This binding increases the affinity of acetylcholine for the receptor, thereby enhancing its activity. The molecular targets involved include the receptor’s allosteric site and associated signaling pathways, which play a crucial role in modulating neurotransmission and cognitive functions .

Comparison with Similar Compounds

Similar Compounds

    BQCA: Another positive allosteric modulator of the M1 muscarinic acetylcholine receptor.

    LY593093: A compound with similar allosteric modulation properties.

Uniqueness

VU0090157 is unique in its specific binding affinity and modulation profile, which makes it a valuable tool for studying the M1 muscarinic acetylcholine receptor. Its distinct chemical structure and pharmacological properties set it apart from other similar compounds .

Properties

Molecular Formula

C19H21N3O7

Molecular Weight

403.4 g/mol

IUPAC Name

cyclopentyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H21N3O7/c1-10-16(18(23)29-11-5-3-4-6-11)17(20-19(24)21(10)2)12-7-14-15(28-9-27-14)8-13(12)22(25)26/h7-8,11,17H,3-6,9H2,1-2H3,(H,20,24)

InChI Key

GUFKDOZSNUQIAS-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)OC4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0090157, VU 0090157, VU-0090157

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Cyclopentyl 1,6-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate

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